![molecular formula C10H11NO2 B13606617 3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
3-(Benzo[D][1,3]dioxol-5-YL)azetidine
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Overview
Description
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is an organic compound featuring a benzo[d][1,3]dioxole moiety attached to an azetidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The benzo[d][1,3]dioxole structure is known for its presence in various bioactive molecules, making it a valuable scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine typically involves the formation of the azetidine ring followed by the introduction of the benzo[d][1,3]dioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with azetidine-2-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions. These methods ensure high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[D][1,3]dioxol-5-YL)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Scientific Research Applications
Scientific Research Applications of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine
This compound is an organic compound that combines a benzo[d][1,3]dioxole moiety with an azetidine ring. The compound is valuable in medicinal chemistry and organic synthesis due to the presence of the benzo[d][1,3]dioxole structure in bioactive molecules, making it a useful scaffold in drug discovery. The azetidine ring structure also makes it unique, giving it distinct chemical and biological properties compared to similar compounds with different ring structures. The strain and reactivity of the azetidine ring make it a valuable scaffold for designing novel bioactive molecules.
Preparation Methods
The synthesis of this compound involves forming the azetidine ring and then introducing the benzo[d][1,3]dioxole moiety. A common method involves cyclizing appropriate precursors under controlled conditions, such as reacting benzo[d][1,3]dioxole-5-carbaldehyde with azetidine-2-carboxylic acid in the presence of a dehydrating agent. Industrial production may utilize scalable synthetic routes like catalytic hydrogenation or palladium-catalyzed cross-coupling reactions to ensure high yield and purity for large-scale applications.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can yield reduced forms of the compound, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives using nucleophiles like amines or thiols under basic conditions.
The products of these reactions depend on the specific reagents and conditions used. Oxidation may yield benzo[d][1,3]dioxole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized azetidine derivatives.
Applications in Scientific Research
This compound is used in various scientific research applications:
- Chemistry It serves as a building block in organic synthesis for creating complex molecules.
- Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is explored as a scaffold for drug development, particularly in designing molecules that target specific biological pathways.
- Industry It is utilized in synthesizing specialty chemicals and materials.
Biological Activities
This compound interacts with molecular targets, influencing enzymatic pathways and receptor activities. The benzo[d][1,3]dioxole moiety can modulate enzyme activities, potentially inhibiting or activating specific pathways, and alter signal transduction pathways by interacting with receptors, impacting cellular responses and functions.
Research indicates several biological activities:
- Antimicrobial Properties Studies suggest potential antibacterial and antifungal activities against pathogens, with effectiveness against Gram-positive and Gram-negative bacteria and fungi like Candida albicans .
- Anticancer Activity It has been evaluated for anti-proliferative effects on cancer cell lines, with derivatives demonstrating cytotoxicity against multiple cancer types, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Activity
A study on dioxole derivatives showed antifungal activity against C. albicans and antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 625–1250 | S. aureus |
Compound B | 500–1000 | P. aeruginosa |
Compound C | 250–500 | C. albicans |
Anticancer Activity
Investigations on anticancer properties of derivatives containing the benzo[d][1,3]dioxole moiety were tested against human cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound X | HepG2 | 2.38 |
Compound Y | HCT116 | 1.54 |
Compound Z | MCF7 | 4.52 |
These compounds exhibited lower cytotoxicity towards normal cells compared to cancer cells, indicating potential therapeutic benefits with reduced side effects.
Mechanism of Action
The mechanism of action of 3-(Benzo[D][1,3]dioxol-5-YL)azetidine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[D][1,3]dioxol-5-YL)pyrrolidine
- 3-(Benzo[D][1,3]dioxol-5-YL)piperidine
- 3-(Benzo[D][1,3]dioxol-5-YL)morpholine
Uniqueness
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. The azetidine ring’s strain and reactivity make it a valuable scaffold for designing novel bioactive molecules .
Biological Activity
3-(Benzo[D][1,3]dioxol-5-YL)azetidine is a compound featuring a unique azetidine ring and a benzo[d][1,3]dioxole moiety. This structural combination is believed to confer diverse biological activities, making it a subject of interest in medicinal chemistry. The biological activity of this compound primarily involves its interactions with various molecular targets, influencing enzymatic pathways and receptor activities.
The mechanism of action for this compound includes:
- Enzyme Interaction : The benzo[d][1,3]dioxole moiety can modulate enzyme activities, potentially leading to inhibition or activation of specific pathways.
- Signal Transduction Alteration : By interacting with receptors, the compound may alter signal transduction pathways, impacting cellular responses and functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities against various pathogens. Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
- Anticancer Activity : The compound has been evaluated for its anti-proliferative effects on cancer cell lines. Notably, derivatives of benzo[d][1,3]dioxole have demonstrated significant cytotoxicity against multiple cancer types, suggesting that this compound could serve as a lead compound for further anticancer drug development .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or including the benzo[d][1,3]dioxole structure:
Antimicrobial Activity
A study conducted on various dioxole derivatives indicated that many showed excellent antifungal activity against C. albicans and significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were recorded as follows:
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 625–1250 | S. aureus |
Compound B | 500–1000 | P. aeruginosa |
Compound C | 250–500 | C. albicans |
Anticancer Activity
In another investigation focusing on anticancer properties, derivatives containing the benzo[d][1,3]dioxole moiety were tested against various human cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound X | HepG2 | 2.38 |
Compound Y | HCT116 | 1.54 |
Compound Z | MCF7 | 4.52 |
These compounds exhibited lower cytotoxicity towards normal cells compared to cancer cells, indicating potential therapeutic benefits with reduced side effects .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)azetidine |
InChI |
InChI=1S/C10H11NO2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8/h1-3,8,11H,4-6H2 |
InChI Key |
VVTQVYAKDYTTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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